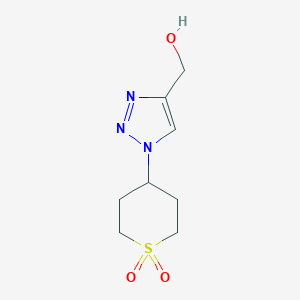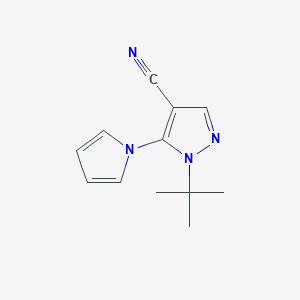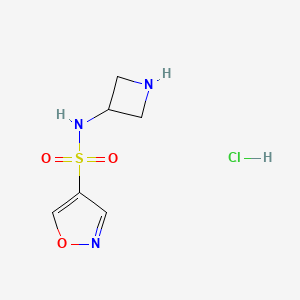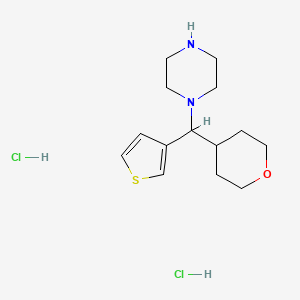
Dihidrocloruro de 1-((tetrahidro-2H-piran-4-il)(tiofen-3-il)metil)piperazina
Descripción general
Descripción
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C14H24Cl2N2OS and its molecular weight is 339.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación y desarrollo farmacéutico
Este compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos. Su estructura es similar a la de compuestos que muestran actividad como inhibidores de la quinasa ATM . Estos inhibidores son cruciales en el tratamiento de los cánceres, ya que se dirigen a la quinasa ATM que juega un papel significativo en la vía de respuesta al daño del ADN. Al inhibir esta quinasa, el compuesto puede mejorar la eficacia de los agentes dañadores del ADN utilizados en la terapia del cáncer.
Ciencia de materiales
En ciencia de materiales, los derivados de este compuesto se utilizan como intermediarios en la síntesis de moléculas complejas . La parte tetrahidro-2H-pirano, en particular, es un bloque de construcción versátil para crear nuevos materiales con aplicaciones potenciales en electrónica, recubrimientos y otros materiales avanzados.
Síntesis química
El compuesto sirve como reactivo en la síntesis química, particularmente en la construcción de compuestos heterocíclicos . Estos heterociclos se encuentran en muchos medicamentos y son esenciales para crear moléculas con actividades biológicas específicas.
Estudios biológicos
En estudios biológicos, los derivados de este compuesto se utilizan para investigar las vías de señalización celular . Al comprender cómo las células se comunican y responden al daño del ADN, los investigadores pueden desarrollar mejores estrategias para tratar enfermedades como el cáncer.
Química analítica
En química analítica, este compuesto se puede utilizar como estándar o material de referencia en cromatografía y espectrometría . Su estructura única permite una fácil identificación y cuantificación en mezclas complejas.
Biología molecular
Este compuesto tiene aplicaciones en biología molecular, particularmente en el estudio de las interacciones de proteínas . Se puede utilizar para modificar proteínas o para inhibir interacciones específicas proteína-proteína, lo cual es valioso para comprender la función de las proteínas en la célula.
Mecanismo De Acción
Target of Action
The primary targets of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to determine the specific biochemical pathways that are affected by 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride interacts with its targets and exerts its effects . .
Análisis Bioquímico
Biochemical Properties
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acid phosphatase, which catalyzes the hydrolysis of monoesters and anhydrides of phosphoric acid to produce inorganic phosphate . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity.
Cellular Effects
The effects of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation, thereby affecting its activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can influence the activity of enzymes involved in the synthesis and degradation of metabolic intermediates . These interactions can lead to changes in metabolite levels and overall metabolic flux, which are important for understanding the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these processes is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
1-((tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methyl)piperazine dihydrochloride exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding how the compound exerts its effects at the cellular level and for designing targeted therapeutic strategies.
Propiedades
IUPAC Name |
1-[oxan-4-yl(thiophen-3-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS.2ClH/c1-8-17-9-2-12(1)14(13-3-10-18-11-13)16-6-4-15-5-7-16;;/h3,10-12,14-15H,1-2,4-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTYBFFXAFXXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CSC=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


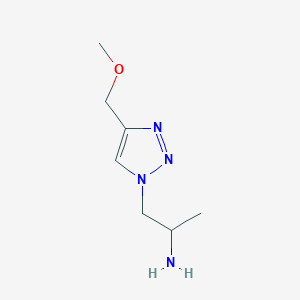

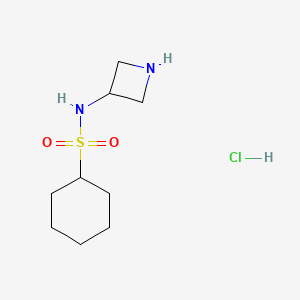
![2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480672.png)
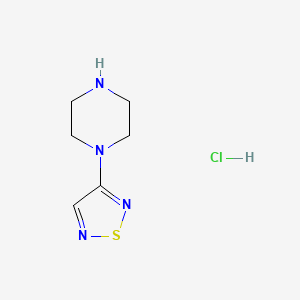


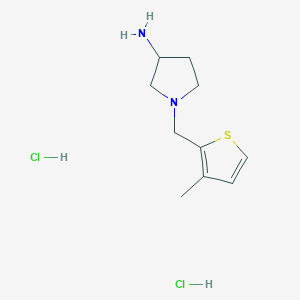
![2-(piperidin-4-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1480679.png)
